(5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a piperidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone typically involves multiple steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a reagent such as trifluoromethyl hypofluorite (CF3OF) or through a nucleophilic substitution reaction with a trifluoromethoxy precursor.
Piperidinylation: The attachment of the piperidinyl group is typically done via a nucleophilic substitution reaction where the piperidine acts as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, potentially leading to debromination or the formation of alcohol derivatives.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy and piperidinyl groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Potential medicinal applications include the development of drugs targeting specific receptors or enzymes. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity for certain receptors or enzymes. The piperidinyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxyphenyl)(piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(5-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone: Contains a chlorine atom instead of a trifluoromethoxy group.
(5-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone: Features a fluorine atom in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (5-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone distinguishes it from similar compounds. This group can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[5-bromo-2-(trifluoromethoxy)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-9-4-5-11(20-13(15,16)17)10(8-9)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVONWQMTDEWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.